4-苯基嘧啶-5-羧酸

描述

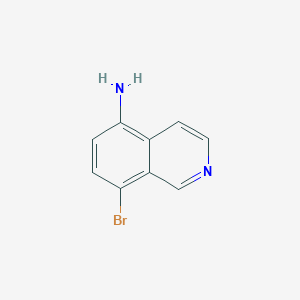

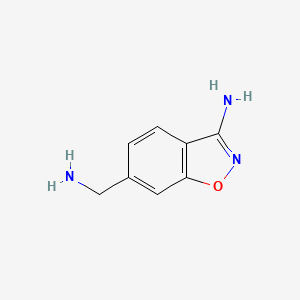

4-Phenylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylic acids. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylic acid group attached to the ring. The phenyl group attached to the 4-position of the pyrimidine ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 5-aminopyrimidine-6-carboxylic acid derivatives involves the reaction of 5-benzoyloaminoorotic acid with POCl3, followed by heating with amines to yield the corresponding amides . Another example is the synthesis of 5-arylpyrimidine-2-carboxylic acids through the hydrolysis of cyanopyrimidines or the oxidation of styrylpyrimidines . Although these methods do not directly describe the synthesis of 4-phenylpyrimidine-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. For example, the co-crystal of 2-aminopyrimidine with phenylenediacetic acid forms hydrogen-bonded chains, which are held together by weak C-H...O contacts . This highlights the importance of hydrogen bonding in the supramolecular assembly of pyrimidine compounds. The molecular structure of 4-phenylpyrimidine-5-carboxylic acid would likely exhibit similar intermolecular interactions, influencing its crystalline form and stability.

Chemical Reactions Analysis

Pyrimidine carboxylic acids can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation. The pyrimidine ring can also engage in electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The phenyl group may further influence the reactivity of the pyrimidine ring through conjugation and electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a butyloxy group at the phenyl residue of 5-phenylpyrimidine-2-carboxylic acid esters leads to the appearance of nematic liquid crystal characteristics . The presence of substituents on the pyrimidine ring can also affect the compound's solubility, melting point, and stability. The specific properties of 4-phenylpyrimidine-5-carboxylic acid would depend on the nature of its substituents and its molecular conformation.

科学研究应用

抗微生物活性

已经研究了4-苯基嘧啶-5-羧酸衍生物的潜在抗微生物特性。例如,通过涉及4-苯基嘧啶-5-羧酸的反应合成的某些巯基和氨基嘧啶衍生物,在体外显示出对各种致病微生物的抗微生物活性(El-kerdawy et al., 1990)。

药理抑制

与4-苯基嘧啶-5-羧酸相关的5-氨基-2-苯基嘧啶衍生物显示出有希望的药理活性。其中一种衍生物被确认为有效的磷酸二酯酶4(PDE4)抑制剂,展示出显著的体内抗炎效果(Goto et al., 2013)。

发光材料

涉及4-苯基嘧啶-5-羧酸的镧系-2-苯基嘧啶-羧酸盐框架已经合成,展示出独特的发光特性。这些化合物显示出特征性的发射,并被研究其在发光应用中的潜在用途(Jia et al., 2014)。

液晶特性

与4-苯基嘧啶-5-羧酸密切相关的5-芳基嘧啶-2-羧酸的研究探讨了它们在液晶中的应用。这些研究表明,这些酸的某些芳基酯表现出向列型液晶特性,可用于显示技术(Mikhaleva et al., 1986)。

腐蚀抑制

包括4-苯基嘧啶在内的苯基嘧啶衍生物已被研究作为酸性环境中金属的腐蚀抑制剂。研究表明,这些化合物可以有效地抑制腐蚀,为它们潜在的工业应用提供了见解(Xianghong et al., 2014)。

细胞毒活性

从乙酸乙酯4-甲基-2-苯基-6-硫代嘧啶-5-羧酸酯衍生的新型5-甲基-4-硫代嘧啶衍生物已被合成并评估其细胞毒活性。这项研究有助于了解这些化合物在癌症治疗中的潜力(Stolarczyk et al., 2018)。

安全和危害

The safety information for 4-Phenylpyrimidine-5-carboxylic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTTUTBMTVDZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623057 | |

| Record name | 4-Phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidine-5-carboxylic acid | |

CAS RN |

92084-99-6 | |

| Record name | 4-Phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)